A Comprehensive Technical Guide to (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: A Key Chiral Building Block in Drug Development
A Comprehensive Technical Guide to (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: A Key Chiral Building Block in Drug Development
CAS Number: 174292-58-1
Introduction
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a high-value chiral building block of significant interest to the pharmaceutical industry. Its rigid cyclopentane core, adorned with strategically positioned functional groups, makes it an ideal starting material for the synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues with potent antiviral activities. The specific stereochemistry of this compound, with both the hydroxyl and the methoxycarbonyl groups in the cis configuration, is crucial for its utility in asymmetric synthesis, allowing for precise control over the three-dimensional architecture of the final drug product. This guide provides an in-depth overview of the synthesis, properties, and applications of this important synthetic intermediate, with a focus on the practical considerations for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is essential for its effective use in synthesis. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 174292-58-1 | [1] |
| Molecular Formula | C7H12O3 | [2][3][4] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Neat oil | [2] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Temperature | -20°C | [5] |
Note: Some physical properties such as boiling point and density are not consistently reported across publicly available sources. Experimental determination is recommended for precise values.
Synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: A Focus on Stereocontrol
The synthesis of enantiomerically pure (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a critical challenge that has been addressed through various stereoselective strategies. The most common and industrially viable approach involves the kinetic resolution of a racemic mixture of cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester.
Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
The use of lipases for the kinetic resolution of racemic esters is a powerful and green chemistry approach to obtain chiral molecules. Candida antarctica lipase B (CALB) has been shown to be a particularly effective biocatalyst for the stereoselective acylation of the hydroxyl group of one enantiomer in the racemic mixture, leaving the desired (1S,3S)-enantiomer unreacted and thus allowing for its separation.
The underlying principle of this kinetic resolution is the difference in the rate of reaction of the two enantiomers with an acyl donor in the presence of the lipase. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective acylation.
Caption: Chemoenzymatic resolution of racemic ester using CALB.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
The following is a generalized protocol for the kinetic resolution of racemic cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester using CALB. Optimization of reaction conditions is crucial for achieving high enantiomeric excess (ee) and yield.
Materials:
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Racemic cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester
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Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
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Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
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Molecular sieves (for maintaining anhydrous conditions)
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Standard laboratory glassware and purification equipment (chromatography)
Procedure:
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To a solution of racemic cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester in an anhydrous organic solvent, add the immobilized CALB and molecular sieves.
-
Add the acyl donor to the mixture. The molar ratio of the substrate to the acyl donor should be optimized, but a slight excess of the acyl donor is typically used.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40°C).
-
Monitor the progress of the reaction by a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and the enantiomeric excess of the substrate and the acylated product.
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Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
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Separate the unreacted (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid methyl ester from the acylated (1R,3R)-ester by column chromatography on silica gel.
Rationale for Experimental Choices:
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Immobilized Enzyme: Using an immobilized lipase simplifies the work-up process, as the enzyme can be easily removed by filtration and potentially reused.
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Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester, reducing the yield and complicating the purification. Molecular sieves help to scavenge any residual water.
-
Acyl Donor: Vinyl acetate is often used as it generates acetaldehyde as a byproduct, which is volatile and easily removed.
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Reaction Monitoring: Careful monitoring is essential to stop the reaction at the optimal point to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product.
Applications in Drug Development
The primary application of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is as a chiral precursor for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring instead of a furanose sugar. This modification often imparts greater metabolic stability and can lead to potent and selective antiviral activity.
Key Intermediate in the Synthesis of Antiviral Drugs
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a crucial intermediate in the synthesis of several important antiviral drugs, including:
-
Carbovir: A potent inhibitor of HIV reverse transcriptase.
-
Abacavir: A widely used anti-HIV drug.
-
Entecavir: A highly effective treatment for hepatitis B virus (HBV) infection.
The synthesis of these drugs typically involves the conversion of the hydroxyl and methoxycarbonyl groups of the cyclopentane ring into the purine or pyrimidine base and the hydroxymethyl side chain found in the final drug molecule. The defined stereochemistry of the starting material is essential for obtaining the biologically active enantiomer of the drug.
Caption: Generalized synthetic pathway from the title compound to carbocyclic nucleoside analogues.
Conclusion
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a cornerstone chiral building block in modern medicinal chemistry. Its efficient synthesis, primarily through chemoenzymatic resolution, provides access to a key structural motif for the development of life-saving antiviral drugs. A thorough understanding of its synthesis, properties, and reaction pathways is indispensable for scientists and researchers working in the field of drug discovery and development. The continued exploration of stereoselective synthetic methods and the application of this versatile intermediate in the synthesis of new therapeutic agents will undoubtedly remain an active area of research.
References
-
CP Lab Safety. methyl (1S, 3R)-3-hydroxycyclopentanecarboxylate, min 97%, 100 mg. [Link]
-
Chemsrc. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. [Link]
-
Labchem. (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester. [Link]
Sources
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- 3. (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester | CAS 174292-59-2 | Cayman Chemical | Biomol.com [biomol.com]
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